molecular formula C23H25N3O5 B2743912 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 921578-46-3

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No. B2743912
CAS RN: 921578-46-3
M. Wt: 423.469
InChI Key: CSGXHBIZSNJUTM-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a pyridazinone ring, and a dimethoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present and their positions within the molecule. For example, the presence of the ethoxyphenyl and dimethoxybenzamide groups could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

The closest research areas and related compounds that could offer insights into potential applications include:

  • Synthetic Routes and Metabolic Studies

    Research into the synthesis of related compounds, such as metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), indicates interest in developing efficient synthetic methods for complex organic compounds. These studies could provide foundational knowledge for synthesizing and understanding the metabolism of compounds like the one , suggesting applications in drug development or chemical synthesis research (Mizuno et al., 2006).

  • Antimicrobial Screening

    The synthesis and antimicrobial screening of compounds incorporating thiazole rings and similar structures indicate research into novel antimicrobial agents. This suggests potential applications in the development of new treatments for bacterial and fungal infections (Desai et al., 2013).

  • Radiolabeled Compounds for Imaging

    The development of radiolabeled compounds for receptor imaging, such as [11C]L-159,884 for angiotensin II, AT1 receptor imaging, highlights applications in medical imaging and diagnostics. These studies demonstrate the utility of chemically complex compounds in developing tools for understanding physiological processes and diseases at the molecular level (Hamill et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical compound, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to refer to the appropriate safety data sheets or other safety information when working with this compound .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing its efficacy and safety, as well as optimizing its synthesis .

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-4-31-17-10-8-16(9-11-17)19-12-13-21(27)26(25-19)15-14-24-23(28)18-6-5-7-20(29-2)22(18)30-3/h5-13H,4,14-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGXHBIZSNJUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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